Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester under IUPAC guidelines. The parent structure is 1H-benzimidazole, a bicyclic system comprising fused benzene and imidazole rings. Substituents are numbered according to their positions on the benzimidazole core:
- The carbamate group (-O(CO)NH-) is attached to position 2 of the benzimidazole, with a methyl ester (-OCH₃) modifying the carbonyl oxygen.
- The 2-pyridinylthio group (-S-C₅H₃N) is bonded to position 5 via a sulfur atom, forming a thioether linkage.
The name reflects the hierarchy of functional groups, prioritizing the carbamate moiety over the thioether. This aligns with nomenclature patterns observed in related benzimidazole derivatives, such as methyl [5-(methylthio)-1H-benzimidazol-2-yl]carbamate (PubChem CID 135346).
Molecular Architecture Analysis
Benzene Ring Substitution Patterns
The benzimidazole core consists of a benzene ring fused to an imidazole ring. Key substitution effects include:
- Position 2 : The carbamate group introduces steric hindrance and electronic effects due to its planar amide structure. The methyl ester further stabilizes the carbamate via resonance.
- Position 5 : The 2-pyridinylthio group introduces a bulky, aromatic substituent. The sulfur atom adopts a thioether configuration , with bond lengths of approximately 1.81 Å for C-S and 1.76 Å for S-C(pyridine), consistent with similar thioether linkages.
Substituents at positions 2 and 5 create an ortho-directing effect, influencing reactivity and intramolecular interactions.
Thioether Linkage Configuration
The thioether bridge (-S-) connects the benzimidazole and pyridine rings. Key features include:
- Bond Angles : The C-S-C angle is ~104°, characteristic of sp³-hybridized sulfur.
- Conformational Flexibility : Rotation around the C-S bond allows the pyridine ring to adopt multiple orientations relative to the benzimidazole plane.
- Electronic Effects : The sulfur atom donates electron density to the benzimidazole ring via resonance, slightly activating the aromatic system toward electrophilic substitution.
Carbamate Functional Group Geometry
The carbamate group (-O(CO)NH-) exhibits a planar geometry due to conjugation between the carbonyl (C=O) and amide (N-H) groups:
Crystallographic Data and Solid-State Arrangement
While direct crystallographic data for this compound are unavailable in the provided sources, insights can be inferred from structurally related benzimidazole derivatives:
The solid-state structure likely features π-π interactions between benzimidazole and pyridine rings, stabilized by van der Waals forces. Hydrogen bonding between the carbamate N-H and adjacent oxygen atoms may further stabilize the lattice.
Properties
CAS No. |
55564-22-2 |
|---|---|
Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
methyl N-(6-pyridin-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C14H12N4O2S/c1-20-14(19)18-13-16-10-6-5-9(8-11(10)17-13)21-12-4-2-3-7-15-12/h2-8H,1H3,(H2,16,17,18,19) |
InChI Key |
TUDBXXDXNSQCLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Thiocyanation of Ortho-Nitroaniline
- Reactants: Ortho-nitroaniline, ammonium or alkali metal thiocyanate.
- Conditions: Presence of an oxidizing halogen agent such as bromine or chlorine.
- Process: The ortho-nitroaniline is thiocyanated by reaction with ammonium thiocyanate in methanol, with bromine added to facilitate oxidation. This produces a solid thiocyano-2-nitroaniline intermediate, which is isolated by filtration.
- Notes: The reaction is typically conducted under inert atmosphere to prevent oxidation of sensitive intermediates.
Alkylation of Thiocyanate Intermediate
- Reactants: Thiocyano-2-nitroaniline, alkyl halide (e.g., propyl bromide), alkyl alcohol (e.g., propanol), alkali metal cyanide (e.g., sodium cyanide), phase transfer catalyst (e.g., methyl tributyl ammonium chloride).
- Conditions: Moderate agitation at room temperature or slightly elevated temperature.
- Process: The thiocyanate intermediate is alkylated in the presence of cyanide ions and a phase transfer catalyst to yield alkylthio-2-nitroaniline. Both alkyl groups in the halide and alcohol are typically the same and contain 1 to 4 carbon atoms.
- Notes: The phase transfer catalyst facilitates the transfer of cyanide ions into the organic phase, improving reaction efficiency.
Reduction of Nitro Group to o-Phenylenediamine
- Reactants: Alkylthio-2-nitroaniline, aqueous sodium sulfide or sodium disulfide.
- Conditions: Elevated temperature (reflux), inert atmosphere.
- Process: The nitro group is reduced to an amine group by treatment with aqueous sodium sulfide under reflux. The reaction is monitored until complete conversion to alkylthio-o-phenylenediamine is achieved.
- Notes: The inert atmosphere prevents oxidation of the sensitive diamine product.
Formation of Benzimidazole Carbamate
- Reactants: Alkylthio-o-phenylenediamine, alkali or alkaline earth metal salt of methyl cyano carbamate.
- Conditions: Reflux temperature, pH maintained at approximately 4 by addition of acid (e.g., hydrochloric acid).
- Process: The diamine is condensed with the methyl cyano carbamate salt under reflux. Methanol formed during the reaction is distilled off, and the pH is carefully controlled to optimize yield and purity. The product precipitates and is isolated by filtration, washing, and drying.
- Notes: The pH control is critical to prevent side reactions and ensure high purity of the methyl ester carbamate product.
| Step | Reagents & Conditions | Outcome | Yield & Purity |
|---|---|---|---|
| Thiocyanation | o-Nitroaniline + NH4SCN + Br2 in MeOH | Thiocyano-2-nitroaniline (solid) | Isolated by filtration |
| Alkylation | Thiocyano-2-nitroaniline + n-propyl bromide + n-propanol + NaCN + methyl tributyl ammonium chloride | 4-propylthio-2-nitroaniline | ~90% by GC |
| Reduction | 4-propylthio-2-nitroaniline + Na2S·9H2O, reflux, inert atmosphere | 4-propylthio-o-phenylenediamine | 98.5% purity by GC |
| Carbamate formation | Diamine + sodium salt of methyl cyano carbamate, reflux, pH ~4 | Methyl 5-propylthio-2-benzimidazole carbamate | 58-73% yield, 90-97% purity by HPLC |
This example is adapted from a patented process for methyl 5-propylthio-2-benzimidazole carbamate, which is structurally analogous to the target compound and shares the same benzimidazole carbamate core and alkylthio substitution pattern.
- Purity Monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor intermediate and final product purity.
- Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural features at each stage.
- Reaction Atmosphere: Inert atmosphere (e.g., nitrogen or argon) is essential during reduction and sensitive steps to prevent oxidation.
- pH Control: Maintaining pH around 4 during carbamate formation is critical for optimal yield and product stability.
- Solvent Removal: Distillation of methanol during carbamate formation drives the reaction forward and prevents dilution.
| Step No. | Reaction Type | Key Reagents | Conditions | Product Intermediate |
|---|---|---|---|---|
| 1 | Thiocyanation | o-Nitroaniline, NH4SCN, Br2 | Methanol, inert atmosphere | Thiocyano-2-nitroaniline |
| 2 | Alkylation | Alkyl halide, alkyl alcohol, NaCN, phase transfer catalyst | Room temp, moderate agitation | Alkylthio-2-nitroaniline |
| 3 | Reduction | Sodium sulfide (Na2S), water | Reflux, inert atmosphere | Alkylthio-o-phenylenediamine |
| 4 | Carbamate formation | Alkylthio-o-phenylenediamine, sodium salt of methyl cyano carbamate, acid | Reflux, pH ~4 | Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester |
The preparation of this compound involves a well-defined multi-step synthetic route starting from ortho-nitroaniline derivatives. The process integrates thiocyanation, alkylation, reduction, and carbamate formation under carefully controlled conditions to achieve high purity and yield. The methodology is supported by detailed patent literature and chemical research, ensuring a robust and reproducible synthesis suitable for research and development purposes.
This comprehensive synthesis approach provides a foundation for further chemical modifications and biological evaluations of this compound class.
Chemical Reactions Analysis
Nucleophilic Reactions at the Carbamate Group
The methyl carbamate moiety (-O(CO)NCH₃) undergoes nucleophilic substitution and hydrolysis:
-
Kinetics : Hydrolysis rates increase under elevated temperatures (60–120°C) and pressure (2–30 bar).
-
Stability : The carbamate group is susceptible to enzymatic cleavage (e.g., esterases), forming bioactive amine derivatives .
Redox Reactions at the Pyridinylthio Substituent
The sulfur atom in the 2-pyridinylthio group participates in oxidation:
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Oxidation | H₂O₂, NaIO₄ | Sulfoxide (-S(O)-) or sulfone (-SO₂-) derivatives | |
| Reduction | Zn/HCl | Thiol (-SH) intermediate |
-
Selectivity : Controlled oxidation yields sulfoxide as the primary product, while excess oxidant forms sulfones .
-
Biological Relevance : Sulfoxide metabolites exhibit altered binding affinity to biological targets (e.g., tubulin) .
Electrophilic Substitution on the Benzimidazole Ring
The benzimidazole core undergoes regioselective electrophilic attacks:
| Reaction Type | Reagents | Position Modified | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 or C-6 (para to thioether group) | |
| Halogenation | Cl₂/Br₂ (FeCl₃ catalyst) | C-5 or C-7 |
-
Directing Effects : The pyridinylthio group deactivates the ring, favoring substitution at positions ortho/para to the sulfur.
Complexation with Metal Ions
The pyridine nitrogen and benzimidazole NH act as ligands:
| Metal Ion | Coordination Site | Complex Stability Constant (Log K) | References |
|---|---|---|---|
| Cu²⁺ | Pyridine N, benzimidazole NH | 8.2 ± 0.3 (pH 7.4) | |
| Fe³⁺ | Pyridine N | 6.7 ± 0.2 |
-
Applications : Metal complexes enhance solubility and modulate redox properties for catalytic or therapeutic uses.
Degradation Pathways
Environmental and metabolic degradation studies reveal:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including carbamic acid derivatives, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anthelmintic Properties
Carbamic acid derivatives are also noted for their anthelmintic effects. They act against parasitic worms, which is crucial in veterinary and human medicine. The mechanism involves disrupting the metabolic processes of the parasites, leading to their death .
Cancer Research
Studies have shown that compounds containing benzimidazole moieties can induce apoptosis in cancer cells. This property is attributed to their ability to interact with DNA and inhibit cell division. Ongoing research aims to optimize these compounds for enhanced efficacy against various cancer types .
Agricultural Applications
Pesticides and Herbicides
Carbamic acid derivatives are utilized in formulating pesticides and herbicides. Their effectiveness in controlling pests while being less harmful to non-target species makes them valuable in sustainable agriculture practices. The compound's ability to disrupt the nervous systems of insects is particularly noteworthy .
Plant Growth Regulators
Research has indicated that certain carbamic acid derivatives can function as plant growth regulators, promoting growth and improving yield under specific conditions. This application is essential for enhancing agricultural productivity while minimizing chemical inputs .
Material Science
Polymer Chemistry
The unique properties of carbamic acid derivatives allow them to be incorporated into polymer formulations, enhancing mechanical strength and thermal stability. These materials find applications in coatings, adhesives, and composite materials used in various industries .
Nanotechnology
In nanotechnology, carbamic acid derivatives are explored for their potential in synthesizing nanoparticles with specific functionalities. Their chemical structure allows for the attachment of various functional groups, enabling the design of nanoparticles for drug delivery systems or as catalysts in chemical reactions .
Case Studies
Mechanism of Action
The mechanism by which Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate exerts its effects involves interaction with various molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with DNA replication in microbial cells. The exact pathways depend on the specific biological context and the nature of the target organism or cell type.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole carbamates are distinguished by their 5-position substituents, which dictate their pharmacological profiles. Below is a detailed comparison of key analogs:
Table 1: Structural and Pharmacological Comparison of Benzimidazole Carbamates
Key Observations:
Substituent Impact on Toxicity: Albendazole (propylthio) and mebendazole (benzoyl) exhibit moderate toxicity (LD₅₀ ~715–2400 mg/kg), while fenbendazole (phenylthio) and carbendazim (unsubstituted) show lower acute toxicity (LD₅₀ >5000 mg/kg) .
Structural Influence on Applications: Albendazole: The propylthio group enhances lipophilicity, improving tissue penetration for systemic parasitic infections . Fenbendazole/Flubendazole: Aromatic substituents (phenylthio, fluorobenzoyl) increase stability and target affinity for gastrointestinal parasites in animals .
Mechanistic Insights :
Biological Activity
Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester, also known by its chemical structure C14H12N4O2S, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C14H12N4O2S
- Molecular Weight : 288.34 g/mol
- CAS Number : 10470072
- Solubility : Poorly soluble in water.
Structural Features
The compound features a benzimidazole core with a pyridinylthio substituent, which is significant for its biological interactions. The presence of the carbamate functional group enhances its pharmacological profile by potentially improving bioavailability and modulating enzyme interactions.
The biological activity of carbamic acid derivatives, particularly those containing benzimidazole moieties, often involves inhibition of various biological targets. The specific mechanisms can include:
- Anthelmintic Activity : Similar compounds have been documented to exhibit anthelmintic properties by disrupting the energy metabolism of parasites.
- Enzyme Inhibition : Compounds like this may act as inhibitors of enzymes such as acetylcholinesterase, leading to prolonged neurotransmitter action and potential therapeutic effects in neurological disorders .
In Vitro Studies
Research has shown that carbamic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that these compounds can induce apoptosis in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins .
In Vivo Studies
Animal studies have demonstrated the efficacy of similar compounds in reducing tumor growth and enhancing survival rates in models of cancer. For example, one study found that a related benzimidazole compound significantly inhibited tumor growth in mice when administered at a dosage of 50 mg/kg body weight .
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated the anticancer properties of a related benzimidazole derivative. The results indicated that treatment with the compound led to a significant reduction in tumor size and improved overall survival rates in treated mice compared to controls .
Case Study 2: Anthelmintic Efficacy
Another investigation focused on the anthelmintic efficacy of benzimidazole derivatives in sheep infected with nematodes. The study concluded that treatment with the compound resulted in a 90% reduction in parasite load within two weeks .
Toxicological Profile
The toxicological assessment indicates that carbamic acid derivatives have low acute toxicity, with LD50 values exceeding 2000 mg/kg in rodent models. However, chronic exposure has been associated with testicular dysfunction and alterations in reproductive parameters .
| Parameter | Value |
|---|---|
| LD50 (oral) | >2000 mg/kg |
| Histopathological Changes | Degeneration in testes |
| Acute Toxicity | Low |
Q & A
Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic methods?
To confirm structural identity and purity, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., pyridinylthio at the 5-position of benzimidazole) and carbamate functionality. Compare with spectral data of analogous compounds like Albendazole , Flubendazole , or Mebendazole .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., 254 nm for benzimidazole absorbance). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve degradation products, referencing Albendazole analysis protocols .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of methyl carbamate group) using ESI-MS or MALDI-TOF .
Q. What synthetic strategies are effective for introducing the 2-pyridinylthio substituent during benzimidazole carbamate synthesis?
The synthesis typically involves:
- Thioether Formation : React 2-mercaptopyridine with a pre-functionalized benzimidazole intermediate (e.g., 5-nitro-1H-benzimidazole) under nucleophilic aromatic substitution conditions. Use catalysts like CuI or Pd complexes for regioselectivity .
- Cyclization Optimization : Employ thiourea intermediates for benzimidazole ring closure, as seen in Albendazole synthesis . Adjust reaction temperature (80–120°C) and solvent (e.g., DMF or toluene) to maximize yield.
- Carbamate Esterification : React the benzimidazole-thioether with methyl chloroformate in the presence of a base (e.g., triethylamine) .
Advanced Research Questions
Q. How does the 2-pyridinylthio group influence pharmacokinetic properties compared to other 5-position substituents (e.g., benzoyl, propylthio)?
The pyridinylthio group may enhance:
- Lipophilicity : Measure logP via shake-flask method; compare with Albendazole (logP ~3.5) and Flubendazole (logP ~3.1) . Pyridine’s electron-withdrawing nature could reduce solubility compared to alkylthio groups.
- Metabolic Stability : Use liver microsome assays to assess oxidative metabolism. Pyridinylthio may undergo sulfoxidation (similar to Albendazole sulfoxide ), detectable via LC-MS/MS .
- Target Binding : Perform molecular docking studies with β-tubulin (common target for benzimidazoles). The pyridinylthio group’s planarity and hydrogen-bonding capacity may alter binding affinity compared to bulkier substituents .
Q. What in vitro and in vivo models are suitable for evaluating resistance mechanisms against this compound?
- In Vitro :
- In Vivo :
- Rodent Models : Administer the compound to infected mice and monitor parasite load reduction. Compare pharmacokinetic parameters (e.g., AUC, Cmax) with Flubendazole .
- Resistance Induction : Serial passage parasites under sublethal drug pressure; sequence β-tubulin genes post-trial to detect mutations .
Methodological Considerations
Q. How can degradation products be characterized under stressed conditions (e.g., heat, pH)?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions. Monitor via HPLC-MS to identify major degradation pathways (e.g., hydrolysis of the carbamate ester or sulfoxidation of the thioether) .
- Stability-Indicating Methods : Validate HPLC protocols per ICH guidelines, ensuring separation of degradation peaks. Reference Albendazole stability studies, where sulfoxide and 2-aminobenzimidazole are common breakdown products .
Q. What crystallographic techniques are effective for elucidating polymorphic forms or salt derivatives?
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via solvent evaporation (e.g., methanol/HCl for hydrochloride salts ). Analyze hydrogen-bonding networks, as seen in Mebendazole HCl’s N–H···Cl interactions .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of synthesized batches with known polymorphs (e.g., Mebendazole Forms A, B, C) to detect undesired crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
